N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Description

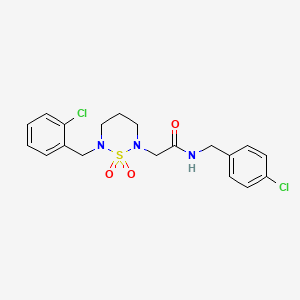

This compound features a 1,2,6-thiadiazinan ring system with two chlorobenzyl substituents (at positions 4 and 2 on the aromatic rings) and a 1,1-dioxido sulfone group. The N-acetyl linkage bridges the thiadiazinan core to the 4-chlorobenzyl group, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O3S/c20-17-8-6-15(7-9-17)12-22-19(25)14-24-11-3-10-23(28(24,26)27)13-16-4-1-2-5-18(16)21/h1-2,4-9H,3,10-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPSZGJAVSTCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N(C1)CC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 442.4 g/mol. The compound features a thiadiazine ring and multiple chlorobenzyl substituents, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.4 g/mol |

| CAS Number | 1031668-81-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors that form the thiadiazine ring. The introduction of chlorobenzyl groups is achieved through substitution reactions followed by amide bond formation with acetic acid derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- In vitro Studies : Several studies have shown that related compounds demonstrate significant activity against various bacterial strains such as Xanthomonas oryzae and Rhizoctonia solani. The inhibition rates were reported at concentrations as low as 100 μg/mL .

- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

Preliminary data suggest that compounds in this class may also possess anticancer properties:

- Cell Viability Studies : In vitro assays have demonstrated that these compounds can induce cytotoxic effects in cancer cell lines. For example, one study indicated that a related compound caused significant cell cycle arrest and apoptosis in small-cell lung cancer (SCLC) cells .

- Molecular Targets : The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival, potentially through interactions with key proteins involved in these processes.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various thiadiazine derivatives against common pathogens. The results showed that certain derivatives exhibited higher potency than conventional antibiotics .

- Cytotoxicity in Cancer Cells : A specific case study focused on the effects of a structurally similar compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability along with increased markers for apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide and related compounds from the evidence:

Key Observations :

Core Heterocycle Influence :

- The 1,2,6-thiadiazinan core in the target compound and ’s SARM derivative provides conformational rigidity and polarity due to the sulfone group, contrasting with the aromatic thiadiazole () or imidazothiazole () cores, which are more lipophilic .

- The phthalazine analog () lacks the sulfone group, reducing polarity but introducing a planar aromatic system that may enhance π-π stacking interactions .

The 1,1-dioxido group in the thiadiazinan ring enhances solubility relative to non-oxidized sulfur-containing analogs (e.g., thiadiazoles in ) .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are absent in the evidence, inferences can be drawn from analogs:

- ’s SARM : The 4-methyl-substituted thiadiazinan derivative demonstrates selective androgen receptor modulation, highlighting the pharmacological relevance of thiadiazinan scaffolds. The target compound’s dual chlorobenzyl groups may shift selectivity toward other nuclear receptors or enzymes .

- The target compound’s chlorobenzyl groups may mimic this behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.